BTK Enzymatic Inhibition Potency: Head-to-Head Comparison Against Other Patent Examples
In a direct head-to-head comparison within the same patent disclosure (US20240083900), the target compound (Example 150) demonstrates BTK inhibition IC50 of 1 nM. This places it among the most potent examples in the series, where Example 66 shows IC50 < 1 nM, Example 79 shows IC50 1.20 nM, and Example 236 shows IC50 5.5 nM [1] [2]. The single-digit nanomolar potency of Example 150 distinguishes it from numerous other examples in the patent that exhibit higher IC50 values.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 150) |
| Comparator Or Baseline | Example 66: IC50 < 1 nM; Example 79: IC50 = 1.20 nM; Example 236: IC50 = 5.5 nM |
| Quantified Difference | Example 150 is equipotent to Example 66 (<1 nM), 1.2-fold more potent than Example 79, and 5.5-fold more potent than Example 236 |
| Conditions | In vitro BTK enzymatic assay measuring compound potency through IC50 determination |
Why This Matters
For BTK-targeted drug discovery, single-digit nanomolar potency is a critical selection criterion; this compound meets that threshold and is comparable to or exceeds other patent examples in the same series.
- [1] US Patent Application US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Example 150 and associated examples. View Source
- [2] BindingDB Entry BDBM658457. US20240083900, Example 150. Affinity Data: IC50 = 1 nM against BTK. View Source
